3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione
Description
Properties
CAS No. |
294875-86-8 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-methyl-1-pyridin-3-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-9(13)12(10(7)14)8-3-2-4-11-6-8/h2-6H,1H3 |
InChI Key |
ZZVKAHYQAVEEER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Procedure and Reaction Mechanism
The most widely reported method involves the condensation of 3-pyridylamine derivatives with maleic anhydride in acidic or aprotic solvents. For example, a refluxing mixture of 3-aminopyridine and maleic anhydride in glacial acetic acid produces 3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione via a two-step mechanism. Initially, maleic anhydride reacts with the amine to form a maleamic acid intermediate, which undergoes intramolecular cyclization upon heating, eliminating water to yield the pyrrole-2,5-dione core.
Optimization Insights:
-
Solvent Choice: Glacial acetic acid enhances protonation of the amine, accelerating nucleophilic attack on maleic anhydride.
-
Temperature: Prolonged reflux (6–8 hours) ensures complete cyclization, as monitored by TLC (hexane:ethyl acetate = 6:4).
-
Workup: Quenching the reaction in ice-water precipitates the product, which is filtered and recrystallized from ethanol for >95% purity.
Table 1: Representative Yields and Conditions
| Amine | Solvent | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 3-Aminopyridine | Glacial AcOH | 8 | 85 | 95 | |
| 3-Methyl-4-aminopyridine | Toluene | 12 | 72 | 89 |
Cyclization of Amidrazones with Maleic Anhydride
Synthesis of Amidrazone Precursors
Amidrazones, such as N3-substituted derivatives, react with 2,3-dimethylmaleic anhydride under reflux to form 3,4-dimethyl-1H-pyrrole-2,5-dione frameworks. For the target compound, 3-pyridyl-substituted amidrazones are first synthesized via nucleophilic substitution of hydrazines with nitriles, followed by cyclization.
Critical Steps:
-
Amidrazone Formation: Reacting 3-pyridylhydrazine with acrylonitrile in ethanol yields N-(3-pyridyl)amidrazone.
-
Cyclization: Heating the amidrazone with 2,3-dimethylmaleic anhydride in toluene induces a [3+2] cycloaddition, forming the pyrrole ring.
Characterization Data:
Table 2: Cyclization Reaction Parameters
| Amidrazone | Anhydride | Solvent | Yield (%) |
|---|---|---|---|
| N-(3-Pyridyl)amidrazone | 2,3-Dimethylmaleic | Toluene | 71 |
| N-(4-Chlorophenyl)amidrazone | Maleic | Dioxane | 68 |
Multi-Step Synthesis via Intermediate Isolation
Formation of Maleamic Acid Intermediates
Alternative routes isolate maleamic acid intermediates before cyclization. For instance, 3-pyridylamine reacts with maleic anhydride in dichloromethane at 0°C to yield N-(3-pyridyl)maleamic acid, which is purified via column chromatography (SiO₂, ethyl acetate/hexane). Subsequent heating at 120°C in vacuo removes water, affording the target compound in 78% yield.
Advantages:
Palladium-Catalyzed Coupling Approaches
Recent advances employ cross-coupling strategies to introduce the pyridyl group post-cyclization. For example, Suzuki-Miyaura coupling of 3-bromo-1H-pyrrole-2,5-dione with 3-pyridylboronic acid in the presence of Pd(PPh₃)₄ achieves 65% yield. However, this method requires stringent anhydrous conditions and is less cost-effective than direct condensation.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield Range (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Maleic Anhydride Condensation | 72–85 | 89–95 | High | High |
| Amidrazone Cyclization | 68–71 | 85–90 | Moderate | Moderate |
| Multi-Step Isolation | 65–78 | 90–95 | High | Low |
Key Findings:
-
Condensation Superiority: Maleic anhydride-based methods balance yield, cost, and scalability, making them ideal for industrial applications.
-
Amidrazone Limitations: Lower yields and complex precursor synthesis limit large-scale use.
-
Couching Drawbacks: Palladium-catalyzed routes suffer from catalyst costs and sensitivity to moisture .
Chemical Reactions Analysis
Reactivity and Reaction Mechanisms
The compound demonstrates three primary reactivity patterns:
A. Electrophilic Aromatic Substitution
-
Pyridine ring directs electrophiles to the C4 position
-
Pyrrole ring reacts preferentially at C3/C4 positions due to electron-withdrawing dione groups
B. Nucleophilic Additions
-
Dione carbonyls undergo:
C. Cycloaddition Reactions
Specific Reaction Examples
A. Chalcone Derivative Formation
Reaction with 4-nitrophenylacryloyl chloride yields:
text(E)-3-methyl-1-(4-(3-(4-nitrophenyl)acryloyl)phenyl)-1H-pyrrole-2,5-dione
Conditions: Ethanol, NaOH, 0-5°C → RT, 3h
Yield: 89%
Characterization:
B. Anti-inflammatory Derivative Synthesis
Nucleophilic substitution with thiomorpholinomethyl chloride:
text3-(thiomorpholinomethyl)-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione
Conditions: DMF, K2CO3, 80°C, 12h
Bioactivity: 72% COX-2 inhibition at 10 μM
C. Ring Expansion Reactions
Treatment with hydroxylamine hydrochloride produces isoindole derivatives:
| Reaction Parameter | Value |
|---|---|
| Temperature | 100°C |
| Time | 8h |
| Solvent | Ethanol/water (3:1) |
| Yield | 68% |
Stability and Reaction Limitations
-
pH Sensitivity : Degrades under strong alkaline conditions (pH >10)
-
Thermal Stability : Decomposes above 250°C
-
Solvent Effects :
Catalytic Modifications
DABCO (1,4-diazabicyclo[2.2.2]octane) significantly enhances reaction efficiency:
| Reaction Type | Without DABCO | With DABCO |
|---|---|---|
| Alkylation | 42% yield | 78% yield |
| Cyclization Time | 24h | 4h |
This comprehensive analysis demonstrates the compound's synthetic versatility through its distinct reaction pathways. Recent studies highlight its growing importance in medicinal chemistry, particularly through structure-activity relationship (SAR) studies of its derivatives . Continued exploration of its metal-catalyzed cross-coupling reactions could further expand its synthetic utility.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that 3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival . Its ability to interact with biological targets such as protein kinases further underscores its potential as a therapeutic agent in oncology.
Cell Differentiation and Tissue Engineering
Recent findings highlight the role of this compound derivatives in promoting endothelial cell differentiation from mesenchymal stem cells. This property is particularly relevant for vascular tissue engineering and regenerative medicine, indicating potential applications in treating vascular diseases like atherosclerosis .
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated its effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Effects
In vitro studies have shown that this compound induces apoptosis in human cancer cell lines such as breast and lung cancer cells. Mechanistic studies revealed that the compound activates caspase pathways and downregulates anti-apoptotic proteins . These findings support further investigation into its use as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of topoisomerase II alpha or other key enzymes involved in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrrole-2,5-dione derivatives allows for targeted biological activities. Below is a detailed comparison of 3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione with key analogs:
Key Differentiators
Substituent Effects: The pyridin-3-yl group in the target compound offers improved aqueous solubility compared to hydrophobic substituents (e.g., benzofuran in Compound 13 or indole in Bisindolylmaleimide) .
Synthetic Accessibility :
- Compounds with bromine or trifluoromethyl groups (e.g., Compound 13, MI-1) require specialized reagents, whereas the target compound’s simpler substituents may allow more straightforward synthesis .
Biological Specificity :
- Unlike broad-spectrum anti-inflammatory compounds (e.g., 2a–2f), the target compound’s pyridine moiety may confer selectivity toward kinase targets over COX enzymes .
Biological Activity
3-Methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione, a derivative of pyrrole, has garnered attention due to its potential biological activities. This compound belongs to a class of small molecules known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The following sections will explore the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₁₁H₉N₃O₂. Its structure features a pyrrole ring with a methyl group and a pyridine substituent, contributing to its unique reactivity and biological profile.
1. Anticancer Activity
Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anticancer properties. For instance, studies have shown that compounds with this structure can inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in tumor immune evasion. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, thereby promoting T-cell activation against tumors .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Breast Cancer | IDO1 Inhibition | |
| SB216763 | Various Tumors | Induction of apoptosis | |
| Pyrrole Derivative X | Lung Cancer | Cell cycle arrest |
2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been documented in various studies. For example, compounds derived from this structure have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . This suggests that these compounds may be useful in treating inflammatory diseases.
Table 2: Anti-inflammatory Effects of Pyrrole Derivatives
3. Antimicrobial Activity
Pyrrole derivatives have also demonstrated antimicrobial properties against various pathogens. For instance, certain derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 5 µM . This highlights the potential for developing new antibiotics based on the pyrrole scaffold.
Case Studies
Several case studies have illustrated the therapeutic potential of pyrrole derivatives:
- Case Study on Vascular Diseases : A study reported that small molecules containing the pyrrole core improved the efficacy of mesenchymal stem cell (MSC)-based therapies for vascular diseases like atherosclerosis by promoting rapid endothelialization of injured blood vessels .
- In Vivo Tumor Models : In mouse models of breast cancer, treatment with pyrrole derivatives resulted in reduced tumor growth compared to controls, underscoring their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the conventional and catalytic synthesis methods for 3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione, and how do they differ in efficiency?
- Answer : Conventional synthesis typically involves condensation reactions between pyridine derivatives and diketones under thermal conditions. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been used to enhance reaction yields (up to 85%) by reducing side reactions and lowering energy requirements . Catalytic methods improve regioselectivity and reduce reaction times (e.g., from 12 hours to 4 hours under reflux conditions). Key parameters include solvent choice (e.g., ethanol or acetonitrile), catalyst loading (5–10 mol%), and temperature control (60–80°C) .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinyl protons at δ 7.5–8.5 ppm and pyrrole-dione carbonyls at δ 170–175 ppm) .
- Elemental Analysis : Verify purity (e.g., deviations <0.3% for C, H, N) .
- HPLC-MS : Monitor reaction progress and detect impurities (retention time <5 minutes with C18 columns) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Storage : Store in airtight containers at –20°C to prevent degradation .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can catalytic systems be optimized to improve the scalability of this compound synthesis?
- Answer :
- Catalyst Design : Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂) enhance recyclability (3–5 cycles without significant loss in activity) .
- Solvent-Free Conditions : Microwave-assisted synthesis reduces solvent waste and improves yields (15–20% increase) .
- Kinetic Studies : Monitor activation energy (ΔG‡) via Arrhenius plots to identify rate-limiting steps .
Q. What strategies are effective for synthesizing derivatives of this compound to study structure-activity relationships (SAR)?
- Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the pyridine ring to modulate electronic properties .
- Bioisosteric Replacements : Replace the pyrrole-dione core with thiazole or indole moieties to enhance solubility or binding affinity .
- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append functional groups (e.g., fluorophores for imaging studies) .
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Answer :
- Solubility Profiling : Conduct polarity screens (e.g., logP measurements in octanol/water) to identify optimal solvents (e.g., DMSO for in vitro assays) .
- Accelerated Stability Testing : Expose the compound to UV light, humidity, and temperature variations (40–60°C) to identify degradation pathways (e.g., hydrolysis of the dione ring) .
- Crystallography : Single-crystal X-ray diffraction resolves conformational ambiguities (e.g., planarity of the pyrrole-dione system) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
